3-氨基-N,N-二甲基苄胺

概述

描述

3-Amino-N,N-dimethylbenzylamine is a versatile chemical compound utilized in the synthesis and modification of other chemical entities. It serves as a precursor or intermediate in various chemical reactions, highlighting its significance in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine and its reactions with amino acids and peptides indicate the compound's utility in derivatization processes detectable by mass spectrometry, demonstrating its versatility in analytical chemistry (Liu & Sayre, 2004).

Molecular Structure Analysis

Studies on the molecular structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provide insights into the crystalline characteristics of similar compounds. X-ray crystallography reveals detailed information on the molecular geometry and intermolecular interactions, crucial for understanding the compound's chemical behavior (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-N,N-dimethylbenzylamine derivatives can be elucidated by examining the synthesis and reactions of related compounds. For example, the olefination of substituted N,N-dimethylbenzylamines and their subsequent transformation into various derivatives showcase the compound's reactivity and potential for functionalization (Cai et al., 2007).

Physical Properties Analysis

Research on the fluorescence enhancement of related compounds, such as trans-4-aminostilbene derivatives, provides insight into the physical properties of 3-Amino-N,N-dimethylbenzylamine. These studies highlight the effects of N-phenyl substitutions on fluorescence quantum yields, offering valuable information on the photophysical characteristics of similar amines (Yang et al., 2002).

Chemical Properties Analysis

The study of N,N-dialkylamino acid N-oxides, including the synthesis of N,N-dimethyl derivatives, sheds light on the chemical properties of 3-Amino-N,N-dimethylbenzylamine. These compounds' preparation and subsequent oxidation to N-oxides reveal their reactivity and stability, contributing to a better understanding of their chemical behavior (Ikutani, 1968).

科学研究应用

分析化学

3-氨基-N,N-二甲基苄胺可以通过反相 (RP) HPLC 方法,在简单的条件下进行分析 . 流动相包含乙腈 (MeCN)、水和磷酸 . 对于与质谱 (MS) 相兼容的应用,需要用甲酸替换磷酸 . 这种液相色谱方法具有可扩展性,可用于制备分离中的隔离杂质 .

聚氨酯泡沫的催化剂

二甲基苄胺是一种密切相关的化合物,用作聚氨酯泡沫形成的催化剂 . 鉴于结构相似性,3-氨基-N,N-二甲基苄胺在该应用中也可能具有潜力。

环氧树脂的催化剂

作为叔胺,3-氨基-N,N-二甲基苄胺可以作为环氧胺固化增强催化剂 . 这使得它在环氧树脂的生产中具有价值,环氧树脂在汽车、海洋和航空航天等行业具有广泛的应用。

相转移催化剂

该胺是碱性的,并与烷基卤化物(例如 己基溴)发生季铵化,生成季铵盐 . 此类盐是有用的相转移催化剂 .

衍生物的合成

3-氨基-N,N-二甲基苄胺与丁基锂进行定向邻位金属化 . 通过这些反应,许多具有公式 2-X-C6H4CH2N(CH3)2 (E = SR, PR2 等) 的衍生物是已知的 .

制药、化工和化妆品行业

3-氨基-N,N-二甲基苄胺,通常称为 DMBA(也称为 3-氨基二甲基苄胺或 3-ADB),用于各种科学实验,并在制药、化工和化妆品行业具有潜在的应用.

作用机制

Target of Action

3-Amino-N,N-dimethylbenzylamine is a type of amine compound

Mode of Action

The mode of action of 3-Amino-N,N-dimethylbenzylamine involves a process known as reductive amination . In this process, an imine is formed from an amine and an aldehyde or ketone, and then the imine is reduced to an amine . This is a controlled way of forming nitrogen-carbon bonds .

Biochemical Pathways

The compound is used as a reagent in the preparation of amino-triazole-carboxamide derivatives for use in trypanosoma cruzi , suggesting it may influence pathways related to this parasitic infection.

Pharmacokinetics

It’s known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc), which is suitable for pharmacokinetic studies .

Result of Action

The compound’s role in the synthesis of amino-triazole-carboxamide derivatives suggests it may have effects related to the bioactivity of these derivatives .

Action Environment

The action, efficacy, and stability of 3-Amino-N,N-dimethylbenzylamine can be influenced by various environmental factors. For instance, the compound’s reductive amination process can be affected by the presence of reducing agents . Additionally, the compound’s solubility in water suggests that its action and stability may be influenced by the aqueous environment.

安全和危害

3-Amino-N,N-dimethylbenzylamine poses potential risks to human health and the environment. It is harmful upon contact with the skin, if swallowed, and if inhaled. It can cause severe skin burns and eye damage. Additionally, it has the potential to be toxic to aquatic life with long-lasting effects .

未来方向

As the molecule has tertiary amine functionality, two of the key uses are as an epoxy-amine cure enhancement catalyst and also as a polyurethane catalyst . The anodic oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

生化分析

Biochemical Properties

3-Amino-N,N-dimethylbenzylamine plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the preparation of amino-triazole-carboxamide derivatives, which are crucial in studying Trypanosoma cruzi . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to understand the biochemical pathways and mechanisms in which 3-Amino-N,N-dimethylbenzylamine is involved.

Cellular Effects

3-Amino-N,N-dimethylbenzylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, leading to changes in metabolic flux and metabolite levels . These effects are crucial for understanding how 3-Amino-N,N-dimethylbenzylamine can be used in therapeutic and diagnostic applications.

Molecular Mechanism

The molecular mechanism of 3-Amino-N,N-dimethylbenzylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, 3-Amino-N,N-dimethylbenzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-N,N-dimethylbenzylamine can change over time. The compound’s stability and degradation are important factors to consider. It has a melting point of 44-46°C and a boiling point of 130°C at 0.1 Torr . These properties suggest that 3-Amino-N,N-dimethylbenzylamine is relatively stable under standard laboratory conditions. Long-term studies are necessary to fully understand its effects on cellular function over extended periods.

Dosage Effects in Animal Models

The effects of 3-Amino-N,N-dimethylbenzylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the safe and effective use of 3-Amino-N,N-dimethylbenzylamine in research and therapeutic applications.

Metabolic Pathways

3-Amino-N,N-dimethylbenzylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism

Transport and Distribution

The transport and distribution of 3-Amino-N,N-dimethylbenzylamine within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.

Subcellular Localization

3-Amino-N,N-dimethylbenzylamine’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

属性

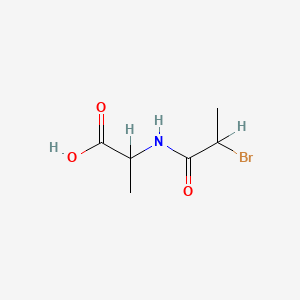

IUPAC Name |

3-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBIBHVUSZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182239 | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27958-77-6 | |

| Record name | 3-Amino-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27958-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27958-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS7V668LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)